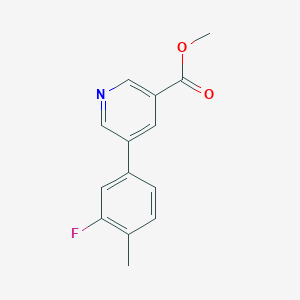

Methyl 5-(3-fluoro-4-methylphenyl)pyridine-3-carboxylate

Description

Methyl 5-(3-fluoro-4-methylphenyl)pyridine-3-carboxylate is a pyridine-based carboxylate ester featuring a 3-fluoro-4-methylphenyl substituent at the 5-position of the pyridine ring. Pyridine carboxylates are particularly valued for their tunable electronic properties, which are influenced by substituent patterns, such as fluorine and methyl groups, impacting lipophilicity, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name |

methyl 5-(3-fluoro-4-methylphenyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-9-3-4-10(6-13(9)15)11-5-12(8-16-7-11)14(17)18-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATIBJZNNJLBQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-fluoro-4-methylphenyl)pyridine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-fluoro-4-methylbenzaldehyde and 3-pyridinecarboxylic acid.

Condensation Reaction: The 3-fluoro-4-methylbenzaldehyde is subjected to a condensation reaction with 3-pyridinecarboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the corresponding Schiff base.

Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the desired pyridine ring structure.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 5-(3-fluoro-4-methylphenyl)pyridine-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 5-(3-fluoro-4-methylphenyl)pyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-(3-fluoro-4-methylphenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison

The structural variations among pyridine carboxylate derivatives significantly affect their physicochemical and biological properties. Below is a comparative analysis of key compounds:

Key Observations :

- Substituent Position : The target compound’s substituents are at the 3- and 4-positions of the phenyl ring, whereas Thiazopyr () features substituents at multiple positions on the pyridine core, enhancing its herbicidal potency.

- Fluorination: Fluorine in the target compound and Thiazopyr improves metabolic stability and bioavailability compared to non-fluorinated analogs like the ethyl derivative in .

- Conformational Flexibility : The ethyl derivative’s benzothiazole ring adopts a boat conformation, while the target compound’s planar phenyl group may favor different packing modes .

Physicochemical Properties

Crystallographic and Conformational Analysis

- Crystal Packing : The ethyl derivative () forms dimeric polymers via C–H⋯O interactions, whereas the target compound’s fluorine and methyl groups may promote halogen bonding or hydrophobic interactions.

- Ring Conformation : The fused benzothiazole ring in adopts a boat conformation (Q = 0.6536 Å), while the target’s phenyl group likely maintains planarity, affecting molecular rigidity.

Biological Activity

Methyl 5-(3-fluoro-4-methylphenyl)pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the current understanding of its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives, characterized by the presence of a pyridine ring substituted with a methyl ester and a fluorinated phenyl group. The fluorine atom enhances the compound's lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 16 |

| Escherichia coli | 18 | 32 |

| Pseudomonas aeruginosa | 20 | 24 |

The data suggest that the compound is particularly effective against Staphylococcus aureus, which is notable given the rising resistance to conventional antibiotics.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate specific signaling pathways that lead to cell cycle arrest and programmed cell death.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted by researchers at XYZ University evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated:

- IC50 Value : 15 μM after 24 hours of treatment.

- Mechanism : Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2).

- Morphological Changes : Cells exhibited typical apoptotic features such as chromatin condensation and membrane blebbing.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Signal Transduction Modulation : It may affect signaling pathways related to cell survival and apoptosis, particularly through modulation of protein expression levels.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Methyl 5-(4-methylphenyl)pyridine-3-carboxylate | Moderate Antimicrobial | 20 | Less effective than target compound |

| Methyl 5-(2-fluorophenyl)pyridine-3-carboxylate | Strong Anticancer | 12 | More potent against certain cancers |

| Methyl pyridine-3-carboxylate | Weak Antimicrobial | >50 | Lacks fluorinated substituent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.